molecular formula C21H20N6O3 B11009636 N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B11009636
M. Wt: 404.4 g/mol
InChI Key: IPSKLUQVLNYQSA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features an indole moiety, a benzotriazinone group, and a glycinamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves the coupling of tryptamine derivatives with benzotriazinone derivatives. A common method for amide bond formation is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. The reaction conditions often include:

    Reactants: Tryptamine and benzotriazinone derivatives.

    Reagent: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to overnight.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale-up. This includes the use of automated reactors, continuous flow systems, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzotriazinone group can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzotriazinone derivatives.

    Substitution: Substituted benzotriazinone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures to N-[2-(1H-indol-3-yl)ethyl]-N~2~[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exhibit a range of biological activities:

  • Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties : Indole derivatives have been documented to possess anticancer activities. For instance, compounds similar to this one have demonstrated efficacy against several cancer cell lines, including lung and cervical cancer cells. The mechanism often involves the induction of apoptosis in cancer cells .
  • Antitubercular Activity : There is evidence supporting the antitubercular potential of indole-based compounds. In vitro studies have shown activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
  • Acetylcholinesterase Inhibition : Compounds with indole structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition could provide therapeutic avenues for cognitive decline treatments .

Antimicrobial Evaluation

A study focusing on similar indole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using the agar disc diffusion method, showing promising results that support further exploration into clinical applications .

Anticancer Activity Assessment

Research conducted on related indole-based compounds revealed that they can induce apoptosis in cancer cell lines through various pathways. For example, a series of synthesized derivatives exhibited IC50 values in the micromolar range against A549 (lung cancer) and HeLa (cervical cancer) cells .

Enzyme Inhibition Studies

In silico studies alongside in vitro assays have been employed to assess the acetylcholinesterase inhibitory potential of similar compounds. Molecular docking studies indicated strong binding affinities, suggesting that these compounds could serve as lead candidates for developing Alzheimer’s disease therapeutics .

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the benzotriazinone group could inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to the presence of both indole and benzotriazinone moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several steps that modify the benzotriazinone moiety to enhance its biological properties. The synthesis typically includes:

  • Formation of Benzotriazinone Derivatives : Utilizing various chemical reactions to create derivatives with altered functional groups.
  • Coupling Reactions : Employing azide coupling methods to attach amino acids or amines to the benzotriazinone core, enhancing the compound's activity against cancer cells .

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may exert its effects through:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing the benzotriazinone structure demonstrate significant cytotoxicity against various cancer cell lines, including HepG2 (human liver carcinoma) and other solid tumors .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to programmed cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityHepG26.525Induction of apoptosis
CytotoxicityMCF7 (breast cancer)10.97Inhibition of cell cycle progression
Antimicrobial ActivityE. coli15.0Disruption of bacterial cell wall

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that compounds derived from benzotriazinone exhibited potent cytotoxic effects on HepG2 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies indicated strong binding affinities between the synthesized compounds and target proteins involved in cancer progression, suggesting potential for further development as therapeutic agents .

Properties

Molecular Formula

C21H20N6O3

Molecular Weight

404.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C21H20N6O3/c28-19(22-10-9-14-11-23-17-7-3-1-5-15(14)17)12-24-20(29)13-27-21(30)16-6-2-4-8-18(16)25-26-27/h1-8,11,23H,9-10,12-13H2,(H,22,28)(H,24,29)

InChI Key

IPSKLUQVLNYQSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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